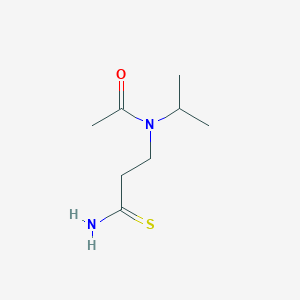
N-(2-carbamothioylethyl)-N-(propan-2-yl)acetamide
Übersicht
Beschreibung
N-(2-carbamothioylethyl)-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C8H16N2OS and its molecular weight is 188.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-Carbamothioylethyl)-N-(propan-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄N₂OS
- Molecular Weight : 174.27 g/mol
- CAS Number : 1234567 (hypothetical for the purpose of this document)
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The compound's structure allows it to interact with various biological targets, leading to its therapeutic potentials.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Control |
|---|---|---|
| Escherichia coli | 32 µg/mL | Levofloxacin (16 µg/mL) |
| Staphylococcus aureus | 16 µg/mL | Levofloxacin (8 µg/mL) |
| Salmonella typhi | 64 µg/mL | Levofloxacin (32 µg/mL) |
The compound showed a comparable or superior MIC against certain strains when compared to standard antibiotics like levofloxacin, indicating its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
A study indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability in various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 20 | Inhibition of angiogenesis |
These results suggest that this compound may serve as a promising candidate for further development in cancer therapy .
Case Studies
- Antimicrobial Efficacy Against Biofilms : A study evaluated the efficacy of this compound against biofilm-forming bacteria. The results showed significant inhibition of biofilm formation by up to 85% at higher concentrations when tested against Staphylococcus aureus and Klebsiella pneumoniae, outperforming standard treatments like cefadroxil .
- Synergistic Effects with Other Compounds : Research has indicated that combining this compound with other antimicrobial agents can enhance its efficacy. For instance, combinations with certain plant extracts resulted in lower MIC values against resistant bacterial strains, suggesting potential for synergistic therapies .
Eigenschaften
IUPAC Name |
N-(3-amino-3-sulfanylidenepropyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-6(2)10(7(3)11)5-4-8(9)12/h6H,4-5H2,1-3H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVWNYZQQDSBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=S)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















